Tulrampator
Overview
Description
Tulrampator, also known by its developmental code names S-47445 and CX-1632, is a positive allosteric modulator of the AMPA receptor, an ionotropic glutamate receptor. This compound is under development by RespireRx Pharmaceuticals and Servier for the treatment of major depressive disorder, Alzheimer’s disease, dementia, and mild cognitive impairment .
Preparation Methods
The synthetic routes and reaction conditions for Tulrampator involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of the oxazino-benzotriazine core structure. The industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing .
Chemical Reactions Analysis
Tulrampator undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tulrampator has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of AMPA receptors.
Biology: Investigated for its effects on cognition and memory enhancement.
Medicine: Explored as a potential treatment for major depressive disorder, Alzheimer’s disease, dementia, and mild cognitive impairment.
Industry: Potential applications in the development of new therapeutic agents
Mechanism of Action
Tulrampator exerts its effects by acting as a positive allosteric modulator of the AMPA receptor. This means it enhances the receptor’s response to the neurotransmitter glutamate. The molecular targets and pathways involved include the AMPA receptor and downstream signaling pathways that promote neuroplasticity and neurogenesis .
Comparison with Similar Compounds
Tulrampator is unique compared to other similar compounds due to its high-impact potentiation of the AMPA receptor. Similar compounds include:
CX-516: A low-impact AMPA receptor potentiator.
Farampator (CX-691, ORG-24448): Another low-impact AMPA receptor potentiator.
Other AMPA receptor positive allosteric modulators: These compounds vary in their impact and specificity for different subpopulations of AMPA receptors
This compound’s ability to elicit more robust increases in AMPA receptor activation sets it apart from these other compounds .
Biological Activity
Tulrampator, also known by its developmental codes S-47445 and CX-1632, is a compound under investigation for its potential therapeutic effects in various neuropsychiatric disorders. It functions as a positive allosteric modulator (PAM) of the AMPA receptor (AMPAR), a subtype of glutamate receptors involved in synaptic transmission and plasticity. This article delves into the biological activity of this compound, highlighting its mechanisms, effects observed in preclinical and clinical studies, and implications for treatment.
This compound enhances AMPAR activation, which is crucial for synaptic plasticity—the ability of synapses to strengthen or weaken over time based on activity levels. This modulation leads to several neurobiological effects:
- Cognition and Memory Enhancement : Animal studies indicate that this compound improves cognitive functions and memory retention at low doses, attributed to increased AMPAR throughput.
- Neurotrophic Effects : The compound has been shown to elevate levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, promoting neurogenesis and supporting neuronal health.
- Antidepressant-like Effects : this compound exhibits properties similar to those of rapid-acting antidepressants like ketamine, potentially offering therapeutic benefits without the adverse side effects associated with NMDA receptor antagonism.
Preclinical Findings
Research has demonstrated various biological activities of this compound in animal models:
Effect | Description |
---|---|
Cognitive Enhancement | Improved performance in memory tasks; enhances learning and memory consolidation. |
Antidepressant Activity | Exhibits antidepressant-like effects in rodent models; reduces symptoms of depression. |
Anxiolytic Effects | Demonstrates potential to reduce anxiety-like behaviors in animal tests. |
Neuroplasticity Promotion | Increases dendritic growth and synaptic connections, facilitating learning and memory processes. |
Clinical Studies
This compound has undergone several clinical trials aimed at evaluating its efficacy and safety:
- Major Depressive Disorder (MDD) :
- Alzheimer's Disease and Cognitive Impairment :
Case Studies
Several case studies have highlighted the diverse applications of this compound:
- A study involving patients with MDD indicated that while short-term improvements were noted, long-term benefits remained inconclusive due to a lack of sustained response compared to placebo .
- Another case study focused on the neuroprotective effects of this compound in animal models post-stroke, suggesting its role in enhancing recovery through neuroplastic mechanisms .
Properties
IUPAC Name |
8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7H-[1,3]oxazino[6,5-g][1,2,3]benzotriazine-4,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c21-13-3-1-2-12(8-13)6-7-25-20(27)15-10-18-16(9-17(15)22-23-25)19(26)24(11-28-18)14-4-5-14/h1-3,8-10,14H,4-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCFQXNWYDLBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2COC3=C(C2=O)C=C4C(=C3)C(=O)N(N=N4)CCC5=CC(=CC=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110122 | |
Record name | Tulrampator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701110122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038984-31-4 | |
Record name | 8-Cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7,8-dihydro-3H-[1,3]oxazino[6,5-g]-1,2,3-benzotriazine-4,9-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038984-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tulrampator [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038984314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tulrampator | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16344 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tulrampator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701110122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TULRAMPATOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7633T9D4LN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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